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Technical Support Center: Ancient DNA Analysis
and Oleanane Biomarkers
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with ancient

DNA (aDNA) and oleanane biomarkers.

Troubleshooting Guides
Issue 1: High Levels of Modern Human DNA Contamination in aDNA Sequencing Results

Question: My ancient human sample shows a high percentage of modern human DNA

sequences after shotgun sequencing. How can I identify the source of contamination and

what steps can I take to reduce it in subsequent experiments?

Answer: High levels of modern human DNA are a common challenge in aDNA studies. The

contamination can occur at any stage, from excavation to laboratory analysis.[1][2] Here’s a

systematic approach to troubleshoot and mitigate this issue:

Identify the Source:

Excavation and Handling: Review the collection protocols. Were gloves worn and

changed regularly? Were samples stored in dedicated clean containers? Contamination

can be introduced in the field.[1]
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Laboratory Environment: The primary source of contamination is often the laboratory

environment and reagents.[2][3]

Process samples in a dedicated aDNA facility with positive air pressure, UV

irradiation, and stringent cleaning protocols (e.g., regular bleaching of surfaces).[1][2]

Ensure that no modern human DNA or PCR products from other experiments are

handled in the pre-PCR clean lab.[1]

Researcher-Derived Contamination: All personnel involved in the analysis should be

genotyped to easily identify and filter out their DNA sequences from the results.

Mitigation Strategies:

Decontamination of Samples: Before DNA extraction, physically remove the outer

surface of bone or tooth samples using a sterile drill or sandblasting.[1][4] Chemical

decontamination with bleach (sodium hypochlorite) or UV irradiation can also be

effective at removing surface contaminants.[2][5]

Strict Laboratory Practices: Adhere to stringent aDNA protocols, including the use of full-

body protective suits, face masks, and double gloves.[2]

Use of Controls: Always include negative controls (extraction blanks and library

preparation blanks) to monitor for laboratory-introduced contamination.[5]

Enzymatic Treatment: Consider treating extracts with DNase to remove modern, less-

degraded DNA, although this method requires careful optimization to avoid destroying

the target aDNA.[3]

Issue 2: Low Endogenous aDNA Yield

Question: I am getting very low yields of endogenous DNA from my ancient samples. What

factors could be contributing to this and how can I improve the yield?

Answer: Low endogenous aDNA yield is often a result of poor preservation of the original

material. However, several methodological factors can be optimized:

Sample Selection:
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Choose well-preserved samples. Dense cortical bone and teeth (specifically the petrous

part of the temporal bone) are often the best sources of aDNA.

The burial environment significantly impacts DNA preservation; cool and dry conditions

are optimal.[1]

Extraction Protocol Optimization:

Different extraction methods have varying efficiencies. Silica-based methods are

common, and protocols like the Dabney et al. method have shown high efficiency.[6]

Ensure complete decalcification of bone powder with EDTA to release DNA from the

hydroxyapatite matrix.

Optimize the lysis step; incomplete digestion of the sample matrix will result in poor

DNA release.[7]

Library Preparation:

Use a library preparation method optimized for damaged and short DNA fragments,

such as a single-stranded library preparation protocol.[8]

Minimize purification steps where DNA can be lost.

Quantitative Data Summary: Comparison of aDNA Extraction Protocols
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Parameter
Protocol A (Silica
Spin Column)

Protocol B (Dabney
et al. 2013)

Protocol C
(Magnetic Beads)

Avg. Endogenous

DNA Yield (ng/mg of

bone)

0.5 - 2.0 1.5 - 5.0 1.0 - 3.5

Avg. DNA Fragment

Length (bp)
40 - 70 50 - 90 45 - 80

Processing Time

(hours)
6 8 4

Contamination Risk Moderate Low Low

This table presents illustrative data for comparison purposes.

Frequently Asked Questions (FAQs)
Question 1: What is the purpose of analyzing for oleanane alongside aDNA?

Answer: Oleanane is a triterpenoid biomarker found in woody angiosperms (flowering

plants).[9][10] Its presence in a sample's matrix can provide valuable contextual

information. While it doesn't directly mitigate aDNA contamination, it helps to:

Characterize the Depositional Environment: A high oleanane index suggests a

terrestrial environment with significant input from flowering plants, which can inform

about the preservation conditions of the aDNA.[11][12]

Assess Potential for Contamination: Understanding the surrounding organic material

can help to anticipate the types of environmental microbial contaminants that might be

present in the aDNA sequencing data.

Question 2: How can I be sure my aDNA results are authentic and not from contamination?

Answer: Authenticating aDNA results is a critical step. Several criteria are used:
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Damage Patterns: Authentic aDNA sequences exhibit characteristic damage patterns,

most notably an increased rate of cytosine-to-thymine (C-to-T) substitutions at the 5'

ends of the DNA fragments.[13]

Fragment Length: aDNA is typically highly fragmented, with an average length of less

than 100 base pairs.

Reproducibility: Key findings should be reproducible in a second independent extraction

and analysis, preferably in a different laboratory.

Appropriate Controls: Negative controls should be free of target DNA.[5]

Phylogenetic Consistency: The recovered sequences should make phylogenetic sense.

For example, a Neanderthal sample should cluster with other Neanderthals in a

phylogenetic tree.

Question 3: What are the key differences between aDNA and modern DNA laboratory

setups?

Answer: aDNA laboratories are specifically designed to prevent contamination with

modern DNA.[1]
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Feature
Ancient DNA (aDNA) Lab
(Pre-PCR)

Modern DNA Lab

Air Pressure
Positive pressure to push

potential contaminants out.
Neutral or negative pressure.

UV Irradiation
Extensive use of UV light to

destroy DNA on surfaces.
Used, but less stringently.

Workflow
Unidirectional workflow (from

clean to less clean areas).
More flexible workflow.

Personnel Gear

Full protective suits, face

masks, double gloves

required.

Standard lab coat and gloves.

Separation
Physically separate from any

post-PCR amplification areas.

Pre- and post-PCR areas may

be in closer proximity.

Experimental Protocols
Protocol 1: Decontamination and Extraction of aDNA from Bone

Surface Decontamination:

In a dedicated clean hood, use a sterile Dremel drill with a fresh sanding bit to remove

approximately 1mm of the outer surface of the bone sample.[4]

Irradiate the sample with UV light (254 nm) for 30 minutes on each side.

Immerse the sample in a 6% sodium hypochlorite solution for 5 minutes, followed by two

rinses with ultrapure water.[2]

Powdering:

Cryogenically grind the decontaminated bone fragment into a fine powder using a freezer

mill.[4]

Extraction (Silica-Based Method):
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Incubate ~150 mg of bone powder in 1 mL of lysis buffer (0.5 M EDTA, pH 8.0; 0.25

mg/mL Proteinase K) at 56°C overnight with rotation.[4]

Centrifuge the tube to pellet any remaining undigested material. Transfer the supernatant

to a new tube.

Add the supernatant to a silica spin column (e.g., from a Qiagen MinElute kit) and

centrifuge.

Wash the column with 750 µL of wash buffer (PE buffer).[4]

Elute the DNA with 45 µL of heated elution buffer (EB) after a 5-minute incubation.[4]

Protocol 2: Quantification of Oleanane using GC-MS

Lipid Extraction:

Perform a Soxhlet extraction on the sediment or soil matrix surrounding the aDNA sample

using a dichloromethane:methanol (9:1 v/v) solvent mixture.

Fractionation:

Separate the total lipid extract into aliphatic, aromatic, and polar fractions using column

chromatography with silica gel.

GC-MS Analysis:

Analyze the aliphatic fraction using a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS).[9][14]

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven

temperature to ramp from 40°C to 300°C.

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode,

targeting the characteristic m/z 191 fragment for both hopanes and oleanane.[9][14]

Quantification: Identify the oleanane peak based on its retention time relative to a known

standard. Calculate the Oleanane Index by taking the ratio of the oleanane peak area to
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the C30 hopane peak area.[10]
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Caption: Workflow for ancient DNA analysis, highlighting critical stages and potential sources of

contamination.
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Caption: Logical relationship between aDNA analysis and oleanane biomarker analysis for a

comprehensive sample interpretation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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